1-[(3-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a sulfonyl group attached to a chlorophenyl and dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride to form 3-chlorophenylmethanesulfonyl chloride. This intermediate is then reacted with piperidine-4-carboxamide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the carboxamide group can produce amine derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Chlorophenyl)methanesulfonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-[(3-Chlorophenyl)methanesulfonyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-[(3-Chlorophenyl)methanesulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H25ClN2O3S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-10-16(2)12-20(11-15)23-21(25)18-6-8-24(9-7-18)28(26,27)14-17-4-3-5-19(22)13-17/h3-5,10-13,18H,6-9,14H2,1-2H3,(H,23,25) |
InChI Key |
RMKMKUDMLJTWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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